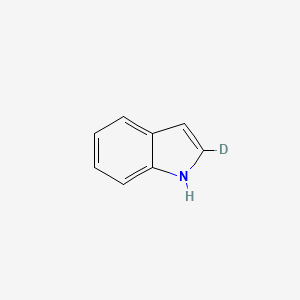
2-Deuteroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deuteroindole is a deuterated derivative of indole, where one of the hydrogen atoms in the indole structure is replaced by deuterium. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole and its derivatives are widely distributed in nature and have significant biological and pharmacological importance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuteroindole typically involves the deuteration of indole. One common method is the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The choice of method depends on the desired yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Deuteroindole undergoes various chemical reactions similar to indole, including:
Electrophilic Substitution: Commonly at the 3-position of the indole ring.
Oxidation and Reduction: Can be oxidized to form indole-2-carboxylic acid or reduced to form indoline.
Substitution Reactions: Halogenation, nitration, and sulfonation reactions are typical.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Halogenated Indoles: Products like 3-bromoindole.
Oxidized Products: Indole-2-carboxylic acid.
Reduced Products: Indoline.
科学的研究の応用
2-Deuteroindole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2-Deuteroindole involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits kinetic isotope effects, which can influence reaction rates and metabolic pathways. This property makes it valuable in studying enzyme mechanisms and metabolic processes .
類似化合物との比較
Indole: The non-deuterated parent compound.
3-Deuteroindole: Another deuterated derivative with deuterium at the 3-position.
Indoline: The fully reduced form of indole.
Uniqueness: 2-Deuteroindole is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it useful in isotope labeling studies and in understanding the effects of deuterium on biological systems .
特性
分子式 |
C8H7N |
|---|---|
分子量 |
118.15 g/mol |
IUPAC名 |
2-deuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6D |
InChIキー |
SIKJAQJRHWYJAI-RAMDWTOOSA-N |
異性体SMILES |
[2H]C1=CC2=CC=CC=C2N1 |
正規SMILES |
C1=CC=C2C(=C1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















